REACTION_SMILES
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[Br:7][c:8]1[c:9]([N:15]([C:16]([CH:17]([CH3:18])[CH3:19])=[O:20])[CH2:21][CH2:22][CH2:23][O:24][CH3:25])[cH:10][c:11]([CH3:14])[cH:12][cH:13]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[Na+:6].[O-:33][C:34]([CH3:35])=[O:36].[O-:37][C:38]([CH3:39])=[O:40].[O:26]1[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1.[Pd+2:32]>>[c:8]12[c:9]([cH:10][c:11]([CH3:14])[cH:12][cH:13]1)[N:15]([CH2:21][CH2:22][CH2:23][O:24][CH3:25])[C:16](=[O:20])[C:17]2([CH3:18])[CH3:19]
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Name
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COCCCN(C(=O)C(C)C)c1cc(C)ccc1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCN(C(=O)C(C)C)c1cc(C)ccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCN1C(=O)C(C)(C)c2ccc(C)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |